Cas no 1360891-83-3 (Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate)
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
- Methyl 4-Bromo-7-fluoroindole-3-carboxylate
- SY058888
- A924789
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- Inchi: 1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3
- InChI Key: GOJOICPCKSBANS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1C(C(=O)OC)=CN2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 2.7
- Topological Polar Surface Area: 42.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.7±0.1 g/cm3
- Boiling Point: 384.0±37.0 °C at 760 mmHg
- Flash Point: 186.0±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008374-5g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 5g |
1,640.16 USD | 2021-06-01 | |
| Alichem | A199008374-10g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 10g |
2,363.76 USD | 2021-06-01 | |
| Alichem | A199008374-25g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 25g |
4,180.80 USD | 2021-06-01 | |
| Chemenu | CM333661-1g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 95%+ | 1g |
$411 | 2021-08-18 | |
| eNovation Chemicals LLC | D915781-1g |
Methyl 4-Bromo-7-fluoroindole-3-carboxylate |
1360891-83-3 | 95% | 1g |
$870 | 2024-07-20 | |
| Chemenu | CM333661-1g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 95%+ | 1g |
$407 | 2023-02-02 | |
| Ambeed | A693193-1g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 1g |
$411.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D915781-1g |
Methyl 4-Bromo-7-fluoroindole-3-carboxylate |
1360891-83-3 | 95% | 1g |
$870 | 2025-02-19 | |
| eNovation Chemicals LLC | D915781-1g |
Methyl 4-Bromo-7-fluoroindole-3-carboxylate |
1360891-83-3 | 95% | 1g |
$870 | 2025-02-19 |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Suppliers
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
Recent Advances in the Application of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) in Chemical Biology and Pharmaceutical Research
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) is a fluorinated indole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by its bromo and fluoro substituents at the 4- and 7-positions of the indole ring, respectively, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad applicability in medicinal chemistry.
One of the most notable applications of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is in the synthesis of small-molecule kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The bromo substituent at the 4-position facilitates cross-coupling reactions, enabling the introduction of diverse pharmacophores, while the fluoro group enhances metabolic stability. This dual functionality makes the compound a valuable scaffold for structure-activity relationship (SAR) studies.
In addition to its role in kinase inhibitor design, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has been employed in antimicrobial research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel indole-based compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The electron-withdrawing effects of the fluoro and bromo groups were found to modulate the compound's interaction with bacterial efflux pumps, thereby overcoming resistance mechanisms. These findings underscore the potential of this indole derivative in addressing the global challenge of antibiotic resistance.
Beyond therapeutic applications, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has also been utilized in chemical biology as a fluorescent probe. Researchers have leveraged its indole core to design environment-sensitive probes for studying protein-ligand interactions. A 2022 study in ACS Chemical Biology described the synthesis of a turn-on fluorescent probe based on this scaffold, which exhibited significant fluorescence enhancement upon binding to the ATP-binding site of Hsp90. This application highlights the compound's utility in high-throughput screening and target engagement studies.
The synthetic accessibility of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate further enhances its appeal. Recent advancements in transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization of the indole core, allowing for rapid diversification. For instance, a 2023 Organic Letters publication detailed a palladium-catalyzed Sonogashira coupling protocol that facilitates the introduction of alkynyl groups at the 4-position, expanding the compound's utility in click chemistry applications.
In conclusion, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) represents a multifaceted tool in contemporary chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic versatility, make it indispensable for drug discovery, antimicrobial development, and probe design. As research continues to uncover new applications for this compound, its role in advancing medicinal chemistry is expected to grow significantly in the coming years.
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